molecular formula C20H25ClN2O6 B4001704 1-[2-[2-(4-Chloronaphthalen-1-yl)oxyethoxy]ethyl]piperazine;oxalic acid

1-[2-[2-(4-Chloronaphthalen-1-yl)oxyethoxy]ethyl]piperazine;oxalic acid

Cat. No.: B4001704
M. Wt: 424.9 g/mol
InChI Key: BCYIONQMFZMXKI-UHFFFAOYSA-N
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Description

1-[2-[2-(4-Chloronaphthalen-1-yl)oxyethoxy]ethyl]piperazine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring substituted with a 4-chloronaphthalen-1-yl group, linked through an ethoxy bridge, and is often paired with oxalic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[2-(4-Chloronaphthalen-1-yl)oxyethoxy]ethyl]piperazine typically involves multiple steps, starting with the preparation of the 4-chloronaphthalen-1-yl intermediate. This intermediate is then reacted with ethylene glycol to form the ethoxy bridge. The final step involves the reaction of this intermediate with piperazine under controlled conditions to yield the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-[2-(4-Chloronaphthalen-1-yl)oxyethoxy]ethyl]piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[2-[2-(4-Chloronaphthalen-1-yl)oxyethoxy]ethyl]piperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-[2-[2-(4-Chloronaphthalen-1-yl)oxyethoxy]ethyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloronaphthalen-1-ylboronic acid
  • 2-Chloronaphthalen-1-ylboronic acid

Uniqueness

Compared to similar compounds, 1-[2-[2-(4-Chloronaphthalen-1-yl)oxyethoxy]ethyl]piperazine stands out due to its unique combination of a piperazine ring and a chloronaphthalene moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[2-[2-(4-chloronaphthalen-1-yl)oxyethoxy]ethyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN2O2.C2H2O4/c19-17-5-6-18(16-4-2-1-3-15(16)17)23-14-13-22-12-11-21-9-7-20-8-10-21;3-1(4)2(5)6/h1-6,20H,7-14H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCYIONQMFZMXKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCOCCOC2=CC=C(C3=CC=CC=C32)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2-[2-(4-Chloronaphthalen-1-yl)oxyethoxy]ethyl]piperazine;oxalic acid
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1-[2-[2-(4-Chloronaphthalen-1-yl)oxyethoxy]ethyl]piperazine;oxalic acid
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1-[2-[2-(4-Chloronaphthalen-1-yl)oxyethoxy]ethyl]piperazine;oxalic acid
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1-[2-[2-(4-Chloronaphthalen-1-yl)oxyethoxy]ethyl]piperazine;oxalic acid
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1-[2-[2-(4-Chloronaphthalen-1-yl)oxyethoxy]ethyl]piperazine;oxalic acid
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1-[2-[2-(4-Chloronaphthalen-1-yl)oxyethoxy]ethyl]piperazine;oxalic acid

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